molecular formula C19H21NO5S B13845939 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate

Cat. No.: B13845939
M. Wt: 375.4 g/mol
InChI Key: RVGCKJXQUYAEAV-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate is a chemical compound with the molecular formula C19H21NO5S and a molecular weight of 375.44 g/mol . This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the field of medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate typically involves the reaction of 9H-Fluoren-9-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone .

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of new chemical bonds. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate is unique due to its specific structure, which combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with a methanesulfonate leaving group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl methanesulfonate

InChI

InChI=1S/C19H21NO5S/c1-26(22,23)25-12-6-11-20-19(21)24-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,20,21)

InChI Key

RVGCKJXQUYAEAV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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